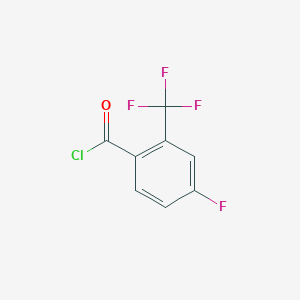

4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYHURRIOWWRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345581 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189807-21-4 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for this compound, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilic character of the acyl chloride, making it a highly effective acylation reagent.[1]

Table 1: Identification and Registration Data

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 189807-21-4[1][2][3] |

| Molecular Formula | C₈H₃ClF₄O[1][2] |

| Linear Formula | FC₆H₃(CF₃)COCl[3] |

| Synonyms | α,α,α,4-Tetrafluoro-o-toluoyl chloride[1] |

| MDL Number | MFCD00236215[1], MFCD00061158[2][3] |

| PubChem CID | 605680[1] |

| InChI | 1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H[3] |

| InChI Key | OEYHURRIOWWRMD-UHFFFAOYSA-N[3] |

| SMILES | Fc1ccc(C(Cl)=O)c(c1)C(F)(F)F[3] |

Physicochemical Properties

The compound is typically a colorless to light yellow liquid under standard conditions.[1][4] It is sensitive to moisture and reacts with water.[2][4]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.55 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 157 °C (lit.) | [1][3][5] |

| Density | 1.495 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.468 (lit.) | [3][5] |

| Water Solubility | Not miscible | [4][5] |

| Storage Temperature | 2-8°C |[1][3][4] |

Reactivity and Stability

Stability: The product is stable under normal handling and storage conditions.[2] It is, however, sensitive to moisture.[4] Recommended storage is in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[6]

Reactivity: As an acyl chloride, it is a reactive compound.

-

Reaction with Water: It reacts with water, which can generate heat and gases.[2]

-

Acylation Reactions: The enhanced electrophilic character due to the trifluoromethyl group makes it an excellent reagent for acylation reactions.[1]

-

Reaction with Metals: Upon exposure to water, it can react with some metals to release highly flammable hydrogen gas.[2]

Applications in Synthesis

This compound is a versatile building block in organic synthesis, valued for its ability to introduce fluorinated moieties into molecules, which can enhance biological activity and improve physicochemical properties.[1]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The unique fluorinated structure is often used to modulate properties like metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

-

Agrochemicals: It is used in the formulation of modern agrochemicals, including selective herbicides and potent pesticides, contributing to improved efficacy.[1]

-

Materials Science: This compound is also utilized in the development of advanced materials and specialty chemicals. It can be used to modify polymer structures, creating materials with tailored characteristics.[1]

Caption: Logical relationship of this compound to its applications.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and widely used method for preparing benzoyl chlorides is the reaction of the corresponding benzoic acid with a chlorinating agent.

General Synthesis of Benzoyl Chlorides from Benzoic Acids

This protocol describes a common laboratory procedure for the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using oxalyl chloride or thionyl chloride.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube (or inert gas inlet)

-

Addition funnel

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve the starting material, 4-Fluoro-2-(trifluoromethyl)benzoic acid, in an anhydrous solvent like DCM.

-

Catalyst Addition: Add a catalytic amount (a few drops) of DMF to the solution.

-

Chlorination: Slowly add the chlorinating agent (e.g., oxalyl chloride, ~1.1-1.5 equivalents) to the stirred solution at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

-

Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or gas evolution ceases).

-

Work-up: Carefully remove the solvent and any excess reagent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Caption: Generalized experimental workflow for the synthesis of benzoyl chlorides.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.

Table 3: Safety and Hazard Information

| Hazard Type | GHS Classification | Details |

|---|---|---|

| Physical Hazard | Combustible Liquid | Flash Point: 85 °C (185 °F) - closed cup[3] |

| Health Hazard | Skin Corrosion / Irritation | Category 1A/1B: Causes severe skin burns and eye damage[2][3][7] |

| Serious Eye Damage | Category 1: Causes serious eye damage[2][7] |

| | Respiratory Irritation | STOT SE 3: May cause respiratory irritation[2] |

GHS Information:

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[2][3]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H227 (Combustible liquid).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN...), P305+P351+P338 (IF IN EYES...), P405 (Store locked up).[3][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2]

-

Skin and Body Protection: Wear suitable protective clothing.[2]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water. Seek immediate medical attention.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[6][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound 97 189807-21-4 [sigmaaldrich.com]

- 4. This compound CAS#: 189807-21-4 [m.chemicalbook.com]

- 5. This compound | 189807-21-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS Number: 189807-21-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, a key building block in modern synthetic chemistry. This document details its physicochemical properties, synthesis, reactivity, and significant applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 189807-21-4 | |

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.55 g/mol | |

| Boiling Point | 157 °C | |

| Density | 1.51 g/mL | |

| Refractive Index (n20D) | 1.47 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | ≥ 98% (GC) |

Synthesis and Reactivity

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 4-Fluoro-2-(trifluoromethyl)benzoic acid. This precursor is synthesized from 2-bromo-5-fluorotrifluoromethylbenzene.

Synthesis of this compound

A common and efficient method for converting the carboxylic acid to the acid chloride is through the use of a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: Synthesis of this compound.

Reactivity

As a benzoyl chloride derivative, this compound is a highly reactive acylating agent. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. These reactions are typically rapid and often exothermic.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the title compound and its subsequent use in the formation of amides and esters.

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

This protocol describes the synthesis of the carboxylic acid precursor starting from 2-bromo-5-fluorotrifluoromethylbenzene.

Materials:

-

2-bromo-5-fluorotrifluoromethylbenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (dry gas or solid)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

-

Add a solution of 2-bromo-5-fluorotrifluoromethylbenzene in anhydrous THF to the flask. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture.

-

Introduce dry carbon dioxide gas into the reaction mixture or pour the Grignard solution onto crushed dry ice.

-

After the reaction with carbon dioxide is complete, quench the reaction by the slow addition of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the title compound.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzoic acid

-

Oxalyl chloride or thionyl chloride

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a dry flask under an inert atmosphere, suspend or dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature or with cooling.

-

Stir the reaction mixture until the evolution of gas ceases. The reaction can be gently heated to ensure completion.

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound, which can be used directly or purified by vacuum distillation.

Amide Formation (Amidation)

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Caption: General workflow for amide synthesis.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with dilute acid (if an excess of amine is used), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

Ester Formation (Esterification)

This protocol outlines a general method for the reaction of this compound with an alcohol or phenol.

Caption: General workflow for ester synthesis.

Materials:

-

This compound

-

Alcohol or phenol

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), toluene)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve the alcohol or phenol and the base in the anhydrous solvent in a flask under an inert atmosphere.

-

Slowly add a solution of this compound in the same solvent to the flask, often with cooling.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude ester by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a valuable synthon for introducing the 4-fluoro-2-(trifluoromethyl)benzoyl moiety into bioactive molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atom can also modulate the electronic properties and conformation of the molecule.

Pharmaceutical Applications

A notable application of this compound is in the synthesis of Taladegib (LY-2940680) , a potent and selective inhibitor of the Hedgehog signaling pathway, which has been investigated for the treatment of various cancers and idiopathic pulmonary fibrosis.

Experimental Protocol for a Key Step in Taladegib Synthesis:

This protocol describes the acylation of a piperidine intermediate with this compound.

Materials:

-

(1-Benzyl-4-methylpiperidin-4-yl)methanamine (piperidine intermediate)

-

This compound

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the piperidine intermediate in DCM.

-

Add triethylamine to the solution and stir.

-

Slowly add this compound to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield the acylated product.

Agrochemical Applications

The 4-fluoro-2-(trifluoromethyl)benzoyl moiety is also found in various agrochemicals, where it contributes to their efficacy and selectivity. This structural unit is often incorporated to enhance the biological activity of herbicides, insecticides, and fungicides. While a specific, commercialized agrochemical directly synthesized from this compound is not readily identifiable from public literature, the related compound, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of next-generation crop protection agents. This highlights the importance of the 4-fluoro-2-(trifluoromethyl)phenyl scaffold in the agrochemical industry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Key Safety Considerations:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere.

-

Irritant: May cause respiratory irritation. Avoid inhalation of vapors.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For spills, use an inert absorbent material and dispose of it as hazardous waste. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility is well-established in the pharmaceutical industry, as demonstrated by its use in the synthesis of the drug candidate Taladegib. The physicochemical properties imparted by its unique fluorine and trifluoromethyl substitution pattern make it a desirable component in the design of new bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this corrosive and moisture-sensitive reagent. As the demand for complex and highly functionalized molecules in drug discovery and agrochemical research continues to grow, the importance of synthons like this compound is expected to increase.

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, a key reagent in modern organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Physical and Chemical Properties

This compound is a colorless to nearly colorless clear liquid, recognized for its utility in introducing fluorinated moieties into molecular structures, a common strategy for enhancing the biological activity and pharmacokinetic properties of drug candidates.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.56 g/mol | [2] |

| Density | 1.495 g/mL at 25 °C | [2] |

| Boiling Point | 157 °C | [2] |

| Refractive Index | n20/D 1.468 | [2] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |

| Purity | ≥ 97% | [2] |

| CAS Number | 189807-21-4 | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method or simple distillation.[3][4][5][6][7]

Thiele Tube Method:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid such as paraffin oil.

-

The apparatus is heated gently. When a steady stream of bubbles emerges from the capillary tube, heating is stopped.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][4]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy.[8][9][10][11]

Procedure:

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[9][10]

-

The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. This property is useful for identifying and assessing the purity of a substance.[12][13][14][15][16]

Using an Abbe Refractometer:

-

The prism surfaces of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and locked.

-

Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent. Most values are reported at 20°C.[13][14]

Spectral Data

Specific, experimentally-derived NMR and IR spectra for this compound are not widely available in public spectral databases. However, data for the structurally similar compound, 4-(Trifluoromethyl)benzoyl chloride , can be used as a reference for identifying key functional groups and structural features.

-

Infrared (IR) Spectrum: The IR spectrum of a benzoyl chloride derivative would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C stretching, would also be present. The NIST WebBook provides a gas-phase IR spectrum for 4-(Trifluoromethyl)benzoyl chloride.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns would be influenced by the positions of the fluoro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shifts would be affected by the electronegative fluorine atoms. PubChem provides references to ¹H and ¹³C NMR spectra for 4-(Trifluoromethyl)benzoyl chloride.[19]

-

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of the reactive acyl chloride group and the trifluoromethyl and fluoro substituents. These features make it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity of drug molecules.[20][21][22]

Caption: Synthetic utility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-氟-2-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acs.org [acs.org]

- 11. sites.allegheny.edu [sites.allegheny.edu]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. athabascau.ca [athabascau.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. ucc.ie [ucc.ie]

- 16. docsity.com [docsity.com]

- 17. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 18. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 19. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. jelsciences.com [jelsciences.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-2-(trifluoromethyl)benzoyl chloride molecular structure and weight

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds to achieve specific chemical properties. This document details the compound's molecular structure, physicochemical properties, a representative experimental protocol for its application in amide synthesis, and a visualization of the experimental workflow.

Molecular Structure and Identification

This compound is an acyl chloride derivative of benzene. The benzene ring is substituted at position 1 with a benzoyl chloride group, at position 2 with a trifluoromethyl group (-CF₃), and at position 4 with a fluorine atom (-F). The presence of the electron-withdrawing trifluoromethyl and fluoro groups significantly influences the reactivity of the acyl chloride, making it a highly effective acylating agent.[1] This substitution pattern is crucial for its application in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Molecular Representation:

-

Molecular Formula: C₈H₃ClF₄O

-

SMILES String: Fc1ccc(C(Cl)=O)c(c1)C(F)(F)F

-

InChI Key: OEYHURRIOWWRMD-UHFFFAOYSA-N

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These data are essential for handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 226.56 g/mol |

| CAS Number | 189807-21-4 |

| Appearance | Colorless to nearly colorless clear liquid |

| Boiling Point | 157 °C (lit.) |

| Density | 1.495 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.468 (lit.) |

| Purity | ≥ 97% |

| Storage Temperature | 2-8°C |

Experimental Protocols: Amide Synthesis

The high reactivity of the acyl chloride group makes this compound an excellent reagent for acylation reactions. A common application is the synthesis of amides through reaction with primary or secondary amines. The following protocol is a representative procedure for the synthesis of a benzamide derivative, adapted from established methods for similar acyl chlorides.[2][3]

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)benzamide by reaction of this compound with ammonia.

Materials:

-

This compound

-

Anhydrous solvent (e.g., isopropanol or cold water)

-

Ammonia (gas or aqueous solution, e.g., ammonium hydroxide)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirring mechanism and a gas inlet/dropping funnel.

-

Filtration apparatus

-

Drying apparatus

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, place the anhydrous solvent (e.g., 400 g of isopropanol for 50 g of the acyl chloride).[3]

-

Cooling: Cool the solvent to a temperature between -10°C and 0°C using an appropriate cooling bath.

-

Addition of Acyl Chloride: Add this compound (e.g., 50 g) to the cooled solvent.

-

Ammonia Addition:

-

Reaction: Stir the reaction mixture vigorously for approximately 3.5 hours, allowing the reaction to proceed to completion.[3] A precipitate of ammonium chloride will form.

-

Isolation:

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Concentrate the resulting filtrate under reduced pressure to isolate the crude product.

-

-

Purification (if necessary): The crude 4-Fluoro-2-(trifluoromethyl)benzamide can be further purified by recrystallization from an appropriate solvent system to yield the final, high-purity product.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for the synthesis of the corresponding amide.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzoyl chloride. Due to the limited availability of public domain spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with generalized experimental protocols. This information is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₃ClF₄O[1]

-

Molecular Weight: 226.56 g/mol

-

CAS Number: 189807-21-4

-

Appearance: Colorless to nearly colorless liquid[1]

-

Boiling Point: 157 °C (literature value)

-

Density: 1.495 g/mL at 25 °C (literature value)

-

Refractive Index: n20/D 1.468 (literature value)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS, as well as data from similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9 - 8.1 | dd | 1H | H-6 |

| 7.4 - 7.6 | m | 1H | H-5 |

| 7.2 - 7.4 | m | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 164 - 166 | C=O (acid chloride) |

| 162 - 165 (d) | C-F |

| 135 - 137 (q) | C-CF₃ |

| 132 - 134 | C-H |

| 130 - 132 (d) | C-Cl |

| 120 - 124 (q) | CF₃ |

| 118 - 120 (d) | C-H |

| 115 - 117 (d) | C-H |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -60 to -65 | s | CF₃ |

| -105 to -115 | m | Ar-F |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 - 1815 | Strong | C=O stretch (acid chloride) |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1200 - 1350 | Strong | C-F stretch (trifluoromethyl) |

| 1100 - 1200 | Strong | C-F stretch (aromatic) |

| 800 - 900 | Medium | C-Cl stretch |

| 700 - 850 | Medium | Ar-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 226/228 | High | [M]⁺ (Molecular ion peak, chlorine isotopes) |

| 191 | Medium | [M-Cl]⁺ |

| 157 | Medium | [M-CF₃]⁺ |

| 129 | High | [M-COCl-F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by tuning a broadband probe to the fluorine frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or clean ATR crystal.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Visualizations

4.1. Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

References

Synthesis route for 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the synthetic pathway, including the preparation of the precursor 4-Fluoro-2-(trifluoromethyl)benzoic acid, and provides detailed experimental protocols. Quantitative data is summarized for clarity, and process workflows are visualized to facilitate understanding.

Introduction

This compound is a valuable building block in organic synthesis, prized for its role in introducing the 4-fluoro-2-(trifluoromethyl)benzoyl moiety into complex molecules. The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products. This guide outlines a reliable and well-documented synthetic route for the preparation of this important acyl chloride.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the precursor, 4-Fluoro-2-(trifluoromethyl)benzoic acid, via a Grignard reaction. The second stage is the conversion of the carboxylic acid to the corresponding acyl chloride.

Key intermediates in pharmaceuticals synthesis

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of drug development and manufacturing, pharmaceutical intermediates are the crucial chemical building blocks that form the bridge between basic raw materials and the final Active Pharmaceutical Ingredient (API). These compounds are the product of individual synthesis steps and undergo further chemical transformations to yield the target API. The efficiency of their synthesis, purity, and proper characterization are paramount, as they directly impact the quality, yield, and economic viability of the final drug product. This guide provides a technical overview of selected key intermediates, their synthesis, and the analytical workflows required to ensure their quality, with a focus on practical, data-driven insights for professionals in the field.

Chiral Amines: Building Blocks for Modern Therapeutics

Chiral amines are indispensable intermediates in the pharmaceutical industry, with an estimated 40% of all pharmaceutical compounds containing a chiral amine moiety.[1][2] Their stereochemistry is often critical for therapeutic efficacy, making enantiomerically pure synthesis a key focus. Biocatalysis, particularly using enzymes like transaminases and amine dehydrogenases, has emerged as a powerful, green alternative to traditional chemical methods that often require harsh conditions and metal catalysts.[1][3][4]

Synthesis Pathway: Biocatalytic Cascade for Chiral Amine Production

A common strategy for producing chiral amines is a biocatalytic cascade that converts a prochiral alcohol into a chiral amine. This process can involve two key enzymes: an Alcohol Dehydrogenase (ADH) to oxidize the alcohol to a ketone, and an Amine Dehydrogenase (AmDH) or a Transaminase (ATA) for the reductive amination of the ketone to the final chiral amine.

Quantitative Data: Enzyme-Catalyzed Chiral Amine Synthesis

The efficiency of biocatalytic methods can be exceptionally high, offering excellent yields and enantiomeric excess (e.e.).

| Substrate | Biocatalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (S)-2-hexanol | Co-immobilized ADH & AmDH | 90% | >99% | [3] |

| Prochiral Ketones | Engineered Transaminase (ATA) | up to 99% | >99% | [2] |

| Various | Phenylalanine Dehydrogenase | ~98% | 100% | [5] |

Experimental Protocol: Synthesis of (R)-2-aminohexane

This protocol is adapted from a study on co-immobilized enzyme systems.[3]

-

Enzyme Immobilization: Co-immobilize Alcohol Dehydrogenase (ADH) and Amine Dehydrogenase (AmDH) fused with silica binding peptides onto silica nanoparticles (SNPs).

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) containing NAD+ (cofactor), and ammonia (amino donor).

-

Initiation: Add the co-immobilized enzyme catalyst (SiBP–ADH&SiBP–AmDH@SNPs) to the reaction buffer.

-

Substrate Addition: Add the substrate, (S)-2-hexanol (e.g., 10 mM final concentration), to initiate the cascade reaction.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 48 hours.

-

Monitoring: Monitor the conversion of the substrate and formation of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

-

Work-up and Isolation:

-

Separate the immobilized enzyme catalyst by centrifugation for reuse.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the (R)-2-aminohexane product.

-

2-Amino-5-chlorobenzophenone: The Benzodiazepine Core

2-Amino-5-chlorobenzophenone (ACB) is a critical intermediate for the synthesis of several drugs belonging to the benzodiazepine class, such as diazepam, lorazepam, and chlordiazepoxide.[6][7] The synthesis of this intermediate is a foundational step in producing these widely used anxiolytic and sedative medications.

Synthesis Pathway: From p-Chloroaniline to ACB Derivatives

A common route to benzodiazepines involves the acylation of ACB with chloroacetyl chloride, followed by cyclization with an amine source.

Quantitative Data: Synthesis of ACB Intermediate

The acylation step to form the acetamide derivative is typically high-yielding.

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Acylation | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 97.3% | [8] |

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol is based on a microwave-assisted synthesis method.[8]

-

Dissolution: Dissolve 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

-

Cooling: Cool the solution to a temperature of 5–10 °C using an ice bath.

-

Reagent Addition: Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL). Add this solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[7]

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, evaporate the solvent to obtain the crude product.

-

Purification: Add ethanol (10 mL) to the crude product and stir at room temperature for 20 hours.

-

Final Product: Collect the purified crystals of 2-chloroacetamido-5-chlorobenzophenone by filtration, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C. The expected yield is approximately 3g (97.3%).[8]

Atorvastatin Side-Chain Intermediates

Atorvastatin (Lipitor®) is a blockbuster synthetic statin used to lower cholesterol. Its synthesis is a significant challenge, particularly the construction of the chiral 3,5-dihydroxy acid side chain, which is essential for its biological activity.[9][10] Biocatalytic processes have been developed to produce key chiral intermediates for this side chain with high stereoselectivity.

Experimental Workflow: Biocatalytic Production and Analysis

The production of a key hydroxynitrile intermediate for atorvastatin can be achieved through a two-step, three-enzyme process, followed by rigorous purification and analysis.[11]

Quantitative Data: Green-by-Design Atorvastatin Intermediate Synthesis

This biocatalytic process demonstrates excellent yield and stereoselectivity.[11]

| Intermediate | Enzyme System | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Benefit |

| (S)-ethyl-4-chloro-3-hydroxybutyrate | Ketoreductase (KRED) + Glucose Dehydrogenase (GDH) | 96% | >99.5% | Green, cofactor regeneration |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Halohydrin Dehalogenase (HHDH) | High | >99% | 2500-fold productivity improvement via enzyme evolution |

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol is a conceptual summary based on published green chemistry processes.[11][12]

-

Step 1: Ketoreduction

-

In a buffered aqueous solution, combine ethyl-4-chloroacetoacetate, glucose (as a sacrificial substrate for cofactor regeneration), and NADP+.

-

Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes.

-

Maintain the reaction at a controlled pH and ambient temperature until completion, yielding (S)-ethyl-4-chloro-3-hydroxybutyrate.

-

-

Step 2: Cyanation

-

To the product from Step 1, add a halohydrin dehalogenase (HHDH) enzyme.

-

Introduce a cyanide source (e.g., HCN or NaCN) at a neutral pH and ambient temperature.

-

The HHDH catalyzes the replacement of the chloro group with a cyano group.

-

-

Work-up and Purification

-

After the reaction, extract the product, ethyl (R)-4-cyano-3-hydroxybutyrate, into an organic solvent.

-

Wash the organic layer to remove impurities.

-

Concentrate the solution and purify the intermediate via crystallization to achieve high purity and diastereomeric excess.[9]

-

Analyze the final product for purity (>97%), enantiomeric excess (>99%), and structural confirmation.[12]

-

Conclusion

The synthesis of key pharmaceutical intermediates is a field of continuous innovation, driven by the need for greater efficiency, higher purity, and more sustainable manufacturing processes. As demonstrated by the examples of chiral amines, benzodiazepine cores, and statin side-chains, a deep understanding of synthetic pathways, coupled with robust analytical methods, is essential. The strategic application of biocatalysis and modern synthetic techniques like microwave-assisted reactions allows for the development of scalable, economical, and environmentally friendly routes to these vital components of modern medicine. For researchers and developers, a focus on optimizing the synthesis of these core intermediates is a critical step toward bringing safer and more effective drugs to market.

References

- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. actascientific.com [actascientific.com]

- 9. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Starting Materials for Fluorinated Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorination can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the key starting materials—fluorinating reagents—used in the synthesis of fluorinated compounds, with a focus on their applications, experimental protocols, and comparative data to aid in reagent selection.

Core Concepts in Fluorination Strategy

The synthesis of fluorinated compounds can be broadly approached in two ways:

-

Building Block Approach: This strategy utilizes commercially available, simple fluorinated molecules that are then incorporated into a larger molecular scaffold through standard synthetic transformations.

-

Late-Stage Fluorination (LSF): This increasingly important approach involves the introduction of fluorine or a fluoroalkyl group at a late step in a synthetic sequence, on a complex, highly functionalized molecule. LSF is particularly valuable in drug discovery for rapidly generating analogs of a lead compound to optimize its properties.[1][2][3][4][5]

The choice between these strategies depends on the specific target molecule and the available synthetic routes. This guide focuses on the reagents that enable these transformations, particularly those used in late-stage fluorination.

Classification of Fluorinating Reagents

Fluorinating reagents are typically classified based on their mode of action:

-

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are commonly used for nucleophilic substitution reactions.

-

Electrophilic Fluorinating Agents: These reagents deliver a formal "F⁺" equivalent to a nucleophilic carbon center. They are essential for the fluorination of electron-rich species like enolates and aromatic rings.[6]

-

Trifluoromethylating Agents: A specialized class of reagents that introduce the trifluoromethyl (CF₃) group, a common motif in pharmaceuticals.

Key Fluorinating Reagents: Properties and Applications

The selection of a fluorinating agent is critical and depends on the substrate, desired transformation, and functional group tolerance. The following tables summarize key quantitative data for some of the most common and important fluorinating reagents.

Table 1: Nucleophilic Deoxyfluorination Reagents - Comparative Data

| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| DAST | Secondary Alcohol | Alkyl Fluoride | Toluene | RT | - | 79 | [7] |

| Deoxo-Fluor | Secondary Alcohol | Alkyl Fluoride | Toluene | RT | - | 66 | [7] |

| PyFluor | Secondary Alcohol | Alkyl Fluoride | Toluene | RT | - | 79 | [7] |

| DAST | Primary Alcohol | Alkyl Fluoride | CH₂Cl₂ | -78 to RT | 2 | >95 | [8] |

| Deoxo-Fluor | Chiral Alcohol | Alkyl Fluoride | - | - | - | High | |

| DAST | N-Arylhydroxylamine | Fluorinated Anilide | CH₂Cl₂ | -78 to RT | 1 | 85 | [9] |

Table 2: Electrophilic Fluorinating Reagents - Comparative Data

| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Selectfluor | 4-Methoxybiphenyl | 4-Fluoro-4'-methoxybiphenyl | Acetonitrile | 80 | 24 | - | [1] |

| NFSI | Imine Amide | β-Fluorinated Ketone | - | - | - | 46 | [10] |

| Selectfluor | Dihydrocoumarin | Fluorinated Dihydrocoumarin | - | - | - | 47 | [10] |

| Selectfluor | Styrene | Fluoroazide | MeNO₂ | 60 | 12 | 81 | [11] |

| NFSI | Indole | 3,3-Difluoro-2-oxindole | - | - | - | Moderate-High | [12] |

| Selectfluor | 1,3-Dicarbonyl | 2-Fluoro-1,3-dicarbonyl | Aqueous | RT | - | High | [13] |

Table 3: Trifluoromethylating Reagents - Comparative Data

| Reagent | Substrate | Product | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Togni Reagent II | Enamine | β-Trifluoromethylated Enamine | CuI | DMF | RT | 2 | 23 | [14] |

| Togni Reagent II | Enamine | Trifluoromethylated 2H-azirine | CuI / PhIO | DCE | 60 | - | 55 | [14] |

| Togni Reagent | Aldehyde/Olefin | β-Trifluoromethyl-α-substituted Ketone | NHC Cat. / Cs₂CO₃ | DCM / H₂O | RT | 4-12 | Moderate-High | [15] |

| Togni Reagent | β-Keto Ester | α-Trifluoromethyl β-Keto Ester | Phase-Transfer Cat. | - | - | - | 42-67 | [13] |

| Togni Reagent | Thiol | Trifluoromethyl Thioether | - | - | - | - | 51-99 | [13] |

Table 4: Cost and Safety Overview of Key Fluorinating Reagents

| Reagent | Typical Cost (per gram) | Key Safety and Handling Considerations |

| DAST | ~$108/g (for 25g) | Thermally unstable, can decompose explosively above 50°C.[16] Reacts violently with water to produce HF.[8][17] Store refrigerated under dry conditions.[8] |

| Selectfluor | ~$4/g (for 25g) | Stable, non-hygroscopic solid.[18] Safer and easier to handle than many other fluorinating agents.[19][20] Can decompose exothermically above 100°C.[19] |

| Togni Reagent I | ~$23/g (for 1g) | Shelf-stable, non-explosive under ambient conditions, but should not be heated as a solid.[13] |

| Togni Reagent II | ~$189/500mg | Metastable at room temperature; strong exothermic decomposition above melting point.[21] Reacts violently with strong acids, bases, and reductants.[21] |

Experimental Protocols for Key Fluorination Reactions

The following are representative experimental protocols for common fluorination reactions. These should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST

Materials:

-

Secondary alcohol (1.0 mmol)

-

Diethylaminosulfur trifluoride (DAST) (1.2 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78°C under an inert atmosphere (e.g., argon or nitrogen), add DAST (1.2 mmol) dropwise.[8]

-

Stir the reaction mixture at -78°C for 30 minutes and then allow it to warm to room temperature over 2 hours.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).[8]

-

Separate the layers, and extract the aqueous layer with dichloromethane (3 x 10 mL).[8]

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl fluoride.[8]

Protocol 2: Electrophilic Fluorination of an Aromatic Compound using Selectfluor

Materials:

-

Aromatic substrate (e.g., 4-Methoxybiphenyl) (1.0 equiv)

-

Selectfluor (1.1 equiv)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aromatic substrate in acetonitrile in a round-bottom flask.[1]

-

Add Selectfluor to the solution.[1]

-

Heat the reaction mixture to 80°C and stir for 24 hours.[1]

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: Trifluoromethylation of an Olefin using Togni's Reagent

Materials:

-

Aldehyde (1.2 equiv)

-

Olefin (1.0 equiv)

-

Togni's Reagent (1.5 equiv)

-

N-Heterocyclic Carbene (NHC) catalyst (20 mol%)

-

Cesium carbonate (Cs₂CO₃) (40 mol%)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Combine the aldehyde (0.12 mmol), olefin (0.1 mmol), Togni's reagent (0.15 mmol), NHC catalyst (20 mol%), and cesium carbonate (40 mol%) in a reaction vessel under an argon atmosphere.[15]

-

Add dichloromethane (1.0 mL) and a small amount of water (e.g., 20 µL).[15]

-

Stir the reaction at room temperature for 4 hours.[15]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the β-trifluoromethyl-α-substituted ketone.[15]

Visualizing Workflows in Fluorinated Compound Synthesis

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the synthesis and application of fluorinated compounds.

Caption: A conceptual workflow for Late-Stage Fluorination (LSF) in drug discovery.

Caption: A decision-making flowchart for selecting an appropriate fluorinating reagent.

Conclusion

The field of organofluorine chemistry continues to evolve rapidly, with the development of new reagents and methodologies that offer greater safety, selectivity, and efficiency. For researchers in drug discovery and other scientific disciplines, a thorough understanding of the available starting materials for fluorinated compound synthesis is essential. By carefully considering the properties and applications of different fluorinating agents, and by leveraging powerful strategies like late-stage fluorination, scientists can more effectively harness the unique benefits of fluorine to create novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Late-Stage Fluorination [kofo.mpg.de]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. indiamart.com [indiamart.com]

- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. brynmawr.edu [brynmawr.edu]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 17. cheshireorganics.com [cheshireorganics.com]

- 18. SelectFluor - Enamine [enamine.net]

- 19. Selectfluor [commonorganicchemistry.com]

- 20. sharepresentation.com [sharepresentation.com]

- 21. Togni reagent II - Wikipedia [en.wikipedia.org]

The Impact of Aromatic Substitution on the Reactivity of Benzoyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoyl chlorides are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity, which is profoundly influenced by the nature and position of substituents on the aromatic ring, dictates their utility and the specific conditions required for their successful application. This technical guide provides a comprehensive analysis of the factors governing the reactivity of substituted benzoyl chlorides. It delves into the electronic and steric effects of various substituents, explores the mechanistic dichotomy between SN1 and SN2 pathways in solvolysis reactions, and presents quantitative data to illustrate these principles. Detailed experimental protocols for the synthesis of key derivatives and the kinetic analysis of their reactivity are provided to enable researchers to apply this knowledge in a practical setting.

Introduction

Benzoyl chloride and its derivatives are highly reactive acylating agents, characterized by the electrophilic carbonyl carbon atom. The chloride ion, being a good leaving group, facilitates nucleophilic attack at this center. The reactivity of the benzoyl chloride moiety can be finely tuned by the introduction of substituents on the benzene ring. These substituents can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon and stabilizing or destabilizing potential reaction intermediates. Understanding these substituent effects is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes in drug development and materials science. This guide will explore these effects through the lens of physical organic chemistry, utilizing concepts such as the Hammett equation to quantify the electronic influence of substituents.

Electronic Effects of Substituents

The electronic influence of a substituent on the reactivity of a benzoyl chloride is a combination of its inductive and resonance effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the aromatic ring and, consequently, on the carbonyl group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups are electron-withdrawing. They increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of reactions that proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups donate electron density to the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, potentially slowing down SN2-type reactions. However, these groups can significantly stabilize the formation of a positive charge, which can favor a unimolecular nucleophilic substitution (SN1) mechanism involving an acylium ion intermediate.

The interplay of these effects is elegantly captured by the Hammett equation, which provides a quantitative measure of the electronic influence of meta- and para-substituents on reaction rates and equilibria[1][2].

Quantitative Analysis of Substituent Effects: The Hammett Plot

The Hammett equation is a linear free-energy relationship that correlates the reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted benzoyl chloride.

-

k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

A plot of log(k/k₀) versus σ is known as a Hammett plot. The sign and magnitude of ρ provide valuable insights into the reaction mechanism:

-

Positive ρ: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests that a negative charge is developing in the transition state, or a positive charge is being diminished. For benzoyl chloride reactions, a positive ρ is often indicative of a mechanism where nucleophilic attack on the carbonyl carbon is the rate-determining step (SN2-like).

-

Negative ρ: A negative ρ value signifies that the reaction is favored by electron-donating groups. This points to the development of a positive charge in the transition state. In the context of benzoyl chloride solvolysis, a large negative ρ value is strong evidence for a mechanism involving the formation of a positively charged intermediate, such as an acylium ion (SN1-like).

Interestingly, Hammett plots for the solvolysis of substituted benzoyl chlorides are not always linear. A curved or "V-shaped" plot is often observed, which indicates a change in the reaction mechanism as the electronic nature of the substituent is varied. For substrates with strong electron-donating groups, the reaction proceeds through a dissociative SN1-like pathway (negative ρ). Conversely, for substrates with strong electron-withdrawing groups, an associative SN2-like mechanism is favored (positive ρ).

Data Presentation: Solvolysis Rate Constants

The following tables summarize the solvolysis rate constants for a series of para-substituted benzoyl chlorides in various solvent systems. This data illustrates the profound impact of both substituents and the solvent environment on reactivity.

Table 1: Solvolysis of p-Substituted Benzoyl Chlorides (p-Z-C₆H₄COCl) in 97% (w/w) Hexafluoroisopropanol-Water (97H) at 25.0 °C[3][4]

| Substituent (Z) | Rate Constant (k/s⁻¹) |

| OMe | 1.07 |

| Me | 5.95 x 10⁻³ |

| H | 4.65 x 10⁻⁵ |

| Cl | 6.28 x 10⁻⁶ |

Table 2: Solvolysis of p-Substituted Benzoyl Chlorides (p-Z-C₆H₄COCl) in Acetic Acid at 25.0 °C[4]

| Substituent (Z) | Rate Constant (k/s⁻¹) |

| OMe | 1.47 x 10⁻³ |

| Me | 1.15 x 10⁻⁵ |

| H | 4.10 x 10⁻⁸ |

| Cl | 1.10 x 10⁻⁸ |

Table 3: Solvolysis of p-Substituted Benzoyl Chlorides (p-Z-C₆H₄COCl) in Formic Acid at 25.0 °C[4]

| Substituent (Z) | Rate Constant (k/s⁻¹) |

| OMe | 1.47 x 10⁻¹ |

| Me | 1.25 x 10⁻³ |

| H | 2.50 x 10⁻⁵ |

| Cl | 4.30 x 10⁻⁶ |

Mechanistic Pathways

The solvolysis of substituted benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a fully associative SN2 pathway to a fully dissociative SN1 pathway. The operative mechanism is highly dependent on the electronic nature of the substituent, the nucleophilicity and ionizing power of the solvent, and steric factors.

The SN2 Pathway

In the SN2 (bimolecular nucleophilic substitution) mechanism, the nucleophile attacks the carbonyl carbon in a concerted step with the departure of the chloride leaving group. This pathway is favored by:

-

Electron-withdrawing substituents: These increase the electrophilicity of the carbonyl carbon.

-

Strong nucleophiles: A more reactive nucleophile will favor a bimolecular process.

-

Solvents of low ionizing power: These solvents do not effectively stabilize the formation of ionic intermediates.

Caption: Generalized SN2 pathway for nucleophilic acyl substitution.

The SN1 Pathway

The SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. The first and rate-determining step is the unimolecular dissociation of the benzoyl chloride to form a planar acylium ion intermediate. This is followed by a rapid attack of the nucleophile on the acylium ion. This pathway is favored by:

-

Electron-donating substituents: These stabilize the positive charge of the acylium ion intermediate through resonance and induction.

-

Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.

-

Solvents of high ionizing power: Polar protic solvents can solvate and stabilize the ionic intermediates.

Caption: Generalized SN1 pathway involving an acylium ion intermediate.

Experimental Protocols

Synthesis of Substituted Benzoyl Chlorides

A general and reliable method for the synthesis of substituted benzoyl chlorides is the reaction of the corresponding benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 5.1.1: Synthesis of p-Nitrobenzoyl Chloride from p-Nitrobenzoic Acid

Materials:

-

p-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous toluene

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add p-nitrobenzoic acid (1 equivalent).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred slurry at room temperature.

-

Add a catalytic amount of pyridine (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid p-nitrobenzoic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The crude p-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 5.1.2: Synthesis of p-Methoxybenzoyl Chloride from p-Methoxybenzoic Acid

Materials:

-

p-Methoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

Procedure:

-

Suspend p-methoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add a catalytic amount of DMF (e.g., one drop).

-

Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the evolution of gas (CO and CO₂) ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude p-methoxybenzoyl chloride, which can be used directly or purified by vacuum distillation.

Kinetic Analysis of Solvolysis Reactions

The rate of solvolysis of substituted benzoyl chlorides can be monitored by various techniques, including conductometry, titrimetry, or UV-Vis spectrophotometry. The following protocol outlines a general procedure using conductometry, which measures the increase in conductivity due to the formation of HCl.

Protocol 5.2.1: Kinetic Measurement by Conductometry

Materials:

-

Substituted benzoyl chloride

-

Solvent system (e.g., aqueous acetone, aqueous ethanol)

-

Conductivity meter and probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Prepare a stock solution of the desired solvent system.

-

Place a known volume of the solvent in a reaction vessel immersed in a thermostated water bath to maintain a constant temperature.

-

Allow the solvent to reach thermal equilibrium.

-

Prepare a concentrated stock solution of the substituted benzoyl chloride in a small amount of a suitable anhydrous solvent (e.g., acetone).

-

Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.

-

Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot is -k.

Caption: Workflow for kinetic analysis of solvolysis by conductometry.

Conclusion

The reactivity of substituted benzoyl chlorides is a finely tunable property that is critically dependent on the electronic nature of the aromatic substituents and the reaction conditions. A thorough understanding of these relationships, as quantified by tools like the Hammett equation, is essential for the rational design of synthetic strategies in pharmaceutical and materials chemistry. The choice of reaction pathway, be it SN1 or SN2, can be predicted and controlled by judicious selection of substituents and solvents. The experimental protocols provided herein offer a practical foundation for researchers to explore and exploit the versatile chemistry of these important synthetic intermediates.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug design, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful and widely utilized strategy to enhance the pharmacological profile of therapeutic candidates.[1][2] This small moiety, with its unique electronic and steric properties, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] Its introduction can transform a promising lead compound into a viable drug candidate by overcoming common developmental hurdles. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable functional group.